5,8-Dichloro-2-phenylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,8-Dichloro-2-phenylquinoline-4-carboxylic acid: is a quinoline derivative known for its diverse applications in medicinal and synthetic organic chemistry. This compound is characterized by the presence of two chlorine atoms at positions 5 and 8, a phenyl group at position 2, and a carboxylic acid group at position 4 on the quinoline ring. The molecular formula is C16H9Cl2NO2 and it has a molecular weight of 318.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Dichloro-2-phenylquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes:
Starting Materials: Aniline, 2-nitrobenzaldehyde, and pyruvic acid.
Reaction Steps:
Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to achieve higher yields and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products:
Oxidation: Formation of quinoline-4-carboxylic acid derivatives.
Reduction: Formation of 2-phenylquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Chemistry:
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of other complex organic molecules.
Biology and Medicine:
Antimicrobial Activity: Exhibits antibacterial properties against Gram-positive and Gram-negative bacteria.
Anticancer Research: Investigated for its potential as a histone deacetylase inhibitor, showing promise in cancer treatment.
Industry:
Dyes and Pigments: Used in the production of dyes and pigments due to its stable chemical structure.
Materials Science: Employed in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5,8-Dichloro-2-phenylquinoline-4-carboxylic acid involves its interaction with various molecular targets. In antimicrobial applications, it inhibits DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death. In anticancer research, it acts as a histone deacetylase inhibitor, inducing cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
- 2-Phenylquinoline-4-carboxylic acid
- 5,8-Dibromo-2-phenylquinoline-4-carboxylic acid
- 5,8-Dichloro-2-methylquinoline-4-carboxylic acid
Comparison:
- 5,8-Dichloro-2-phenylquinoline-4-carboxylic acid is unique due to the presence of chlorine atoms at positions 5 and 8, which enhance its chemical stability and biological activity compared to other similar compounds. The phenyl group at position 2 also contributes to its distinct properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
5,8-dichloro-2-phenylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl2NO2/c17-11-6-7-12(18)15-14(11)10(16(20)21)8-13(19-15)9-4-2-1-3-5-9/h1-8H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWNPGXPGLHYKOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C(=C2)C(=O)O)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.